

5-Bromoquinoline chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromoquinoline**

Cat. No.: **B189535**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromoquinoline**: Chemical Properties and Structure

Introduction

5-Bromoquinoline is a heterocyclic aromatic compound that serves as a vital intermediate in the fields of organic synthesis, pharmaceutical development, and material science.^{[1][2]} Its structure, featuring a quinoline core with a bromine atom at the 5-position, provides a versatile platform for a variety of chemical transformations.^[1] The presence of the bromine atom enhances its reactivity, making it a valuable precursor for the synthesis of more complex molecules, including anti-malarial and anti-cancer agents.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of **5-Bromoquinoline**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

5-Bromoquinoline is characterized by a quinoline ring system where a bromine atom is substituted at the fifth carbon atom. This substitution significantly influences the electronic properties and reactivity of the molecule.

Table 1: Chemical and Physical Properties of **5-Bromoquinoline**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ BrN	
Molecular Weight	208.06 g/mol	
Appearance	White to light yellow or green powder/crystal	
Melting Point	41-50 °C	
CAS Number	4964-71-0	
SMILES	Brc1ccccc2nccccc12	
InChI	InChI=1S/C ₉ H ₆ BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H	
InChIKey	CHODTZCXWXCALP-UHFFFAOYSA-N	

Experimental Protocols: Synthesis of 5-Bromoquinoline

Several synthetic routes for the preparation of **5-Bromoquinoline** have been established. Below are detailed protocols for two common methods.

Protocol 1: Synthesis from 5-Aminoquinoline

This method involves the diazotization of 5-aminoquinoline followed by a Sandmeyer-type reaction.

Materials:

- 5-Aminoquinoline
- Hydrogen bromide (48% aqueous solution)
- Sodium nitrite

- Copper(I) bromide
- Sodium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Water

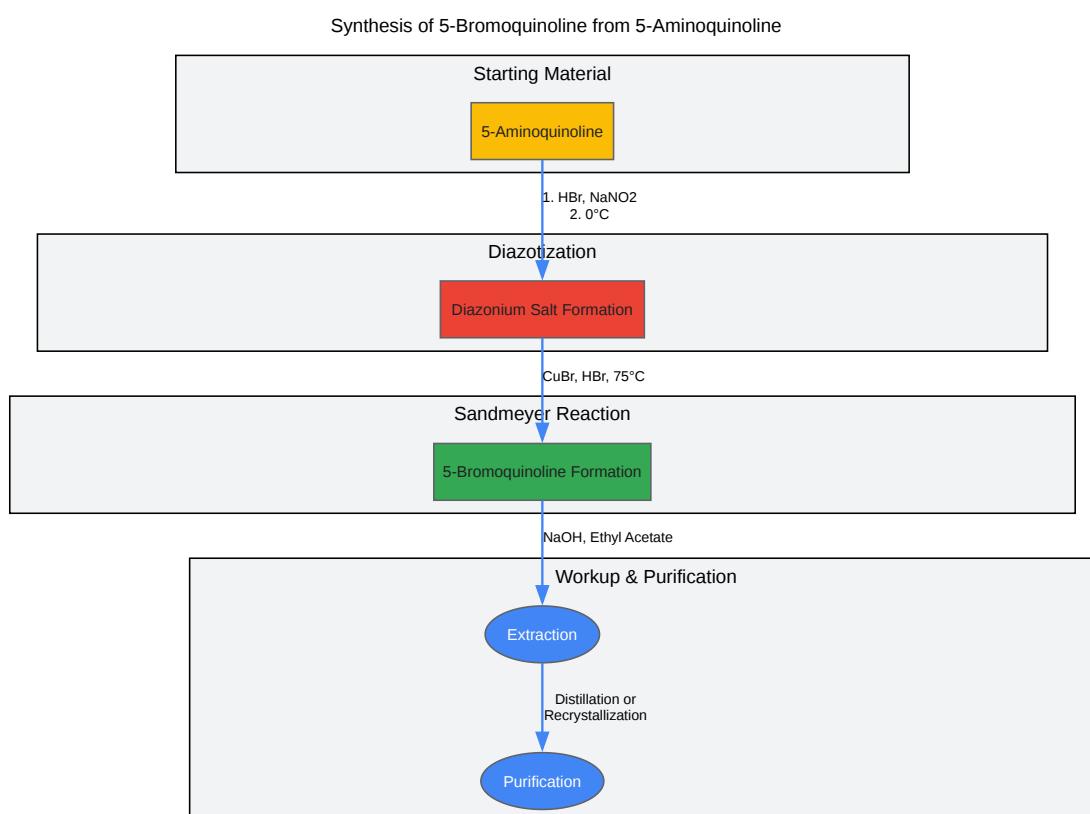
Procedure:

- Dissolve 5-aminoquinoline (23.38 mmol) in a mixture of 9 mL of water and 11 mL of 48% aqueous hydrogen bromide.
- Cool the resulting solution to 0°C in an ice bath.
- Slowly add a solution of sodium nitrite (28.12 mmol) in 9 mL of water dropwise to the cooled solution.
- Stir the reaction mixture at room temperature for 5 minutes.
- In a separate flask, prepare a solution of copper(I) bromide (28.02 mmol) in 23 mL of 48% aqueous hydrogen bromide.
- Slowly add the diazonium salt solution from step 4 to the copper(I) bromide solution.
- Heat the reaction mixture at 75°C for 2 hours.
- After the reaction is complete, cool the mixture and basify with a sodium hydroxide solution.
- Extract the aqueous layer twice with ethyl acetate.
- Combine the organic phases and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the desiccant and evaporate the solvent under reduced pressure to yield the crude product.

- Purify the crude **5-bromoquinoline** by vacuum distillation or recrystallization.

Protocol 2: Bromination of Quinoline

This procedure is adapted from established methods for the bromination of quinolines.


Materials:

- Quinoline
- Concentrated Sulfuric Acid (H_2SO_4)
- Bromine (Br_2)
- Sodium bisulfite (NaHSO_3) solution (10%)
- Sodium hydroxide (NaOH) solution (10%)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

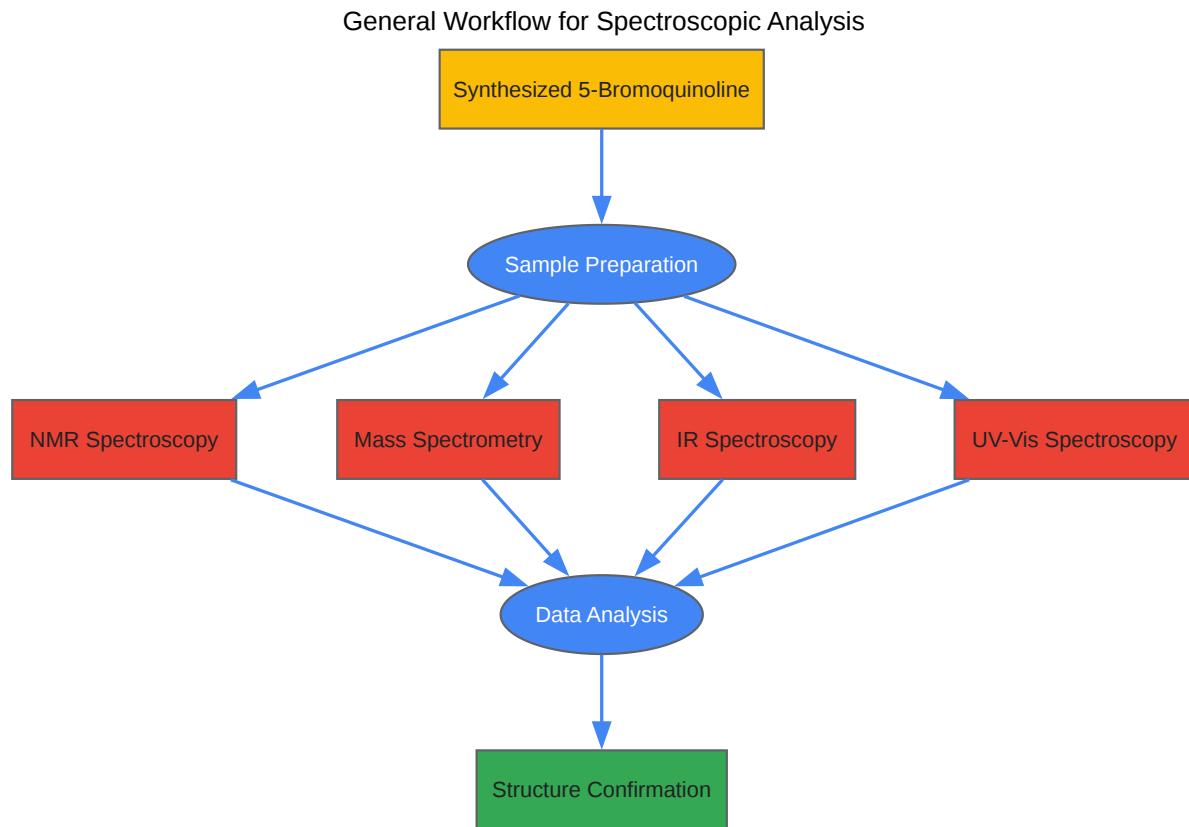
- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add quinoline to concentrated sulfuric acid while cooling in an ice bath.
- Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat according to the specific reaction conditions, monitoring the progress by an appropriate method (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
- Neutralize the acidic solution with a 10% sodium hydroxide solution.

- If excess bromine is present, add a 10% sodium bisulfite solution until the color disappears.
- Extract the aqueous layer with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromoquinoline**.

Reactivity and Applications

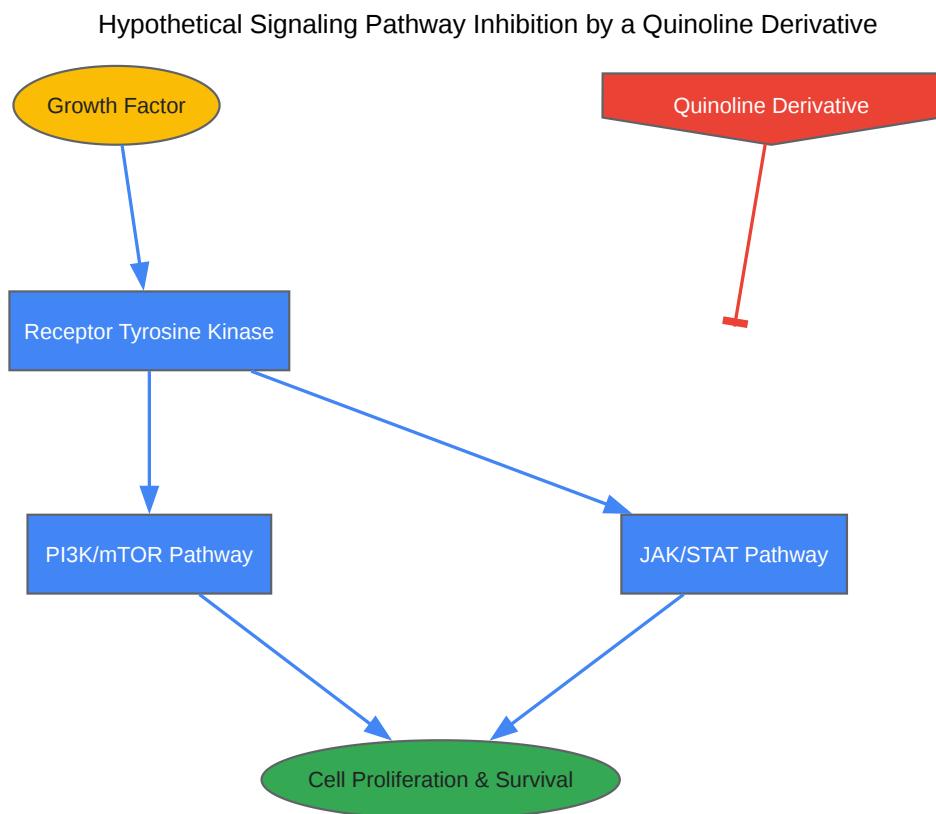

5-Bromoquinoline is a versatile building block in organic synthesis due to the reactivity of both the quinoline ring and the bromine substituent. The bromine atom at the 5-position allows for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This reactivity makes it an indispensable intermediate in the synthesis of novel compounds with potential applications in several fields:

- Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-malarial and anti-cancer agents.
- Material Science: **5-Bromoquinoline** is utilized in the creation of specialized materials such as organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
- Analytical Chemistry: It can function as a fluorescent probe for the detection of metal ions and other analytes.
- Biological Research: The compound is used in studies investigating enzyme inhibition and receptor binding.

Spectroscopic Data

The structure of **5-Bromoquinoline** can be confirmed using various spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum shows characteristic signals for the quinoline ring protons.
- ^{13}C NMR: The carbon NMR spectrum reveals distinct signals for the carbon atoms of the quinoline core.
- Mass Spectrometry: The mass spectrum shows the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands for the quinoline ring vibrations.


[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Potential Biological Activity

While specific biological activity data for **5-Bromoquinoline** is not extensively detailed, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Halogenated quinoline derivatives, in particular, have shown significant biological effects. For instance, halogenated 8-hydroxyquinolines have demonstrated antibacterial, antifungal, and anticancer properties. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can interfere with the function of metalloenzymes crucial for the survival of pathogens or the proliferation of cancer cells.

Given its structural similarity to other biologically active halogenated quinolines, it is plausible that **5-Bromoquinoline** and its derivatives could exhibit similar biological activities. Further research is warranted to explore the full potential of **5-Bromoquinoline** in drug discovery and development.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [5-Bromoquinoline chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b189535#5-bromoquinoline-chemical-properties-and-structure\]](https://www.benchchem.com/product/b189535#5-bromoquinoline-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com